Cas no 2680737-24-8 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680737-24-8
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid
- EN300-28304535
- 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid
-
- インチ: 1S/C25H23NO6S/c1-3-12-31-24(29)20-14(2)21(23(27)28)33-22(20)26-25(30)32-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,3,12-13H2,1-2H3,(H,26,30)(H,27,28)
- InChIKey: XMNXBFPUYSONMO-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C)C(C(=O)OCCC)=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 465.12460863g/mol
- どういたいしつりょう: 465.12460863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304535-0.25g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 0.25g |
$1604.0 | 2025-03-19 | |
Enamine | EN300-28304535-2.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 2.5g |
$3417.0 | 2025-03-19 | |
Enamine | EN300-28304535-10.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 10.0g |
$7497.0 | 2025-03-19 | |
Enamine | EN300-28304535-10g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 10g |
$7497.0 | 2023-09-07 | ||
Enamine | EN300-28304535-0.05g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 0.05g |
$1464.0 | 2025-03-19 | |
Enamine | EN300-28304535-0.1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 0.1g |
$1533.0 | 2025-03-19 | |
Enamine | EN300-28304535-5.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 5.0g |
$5056.0 | 2025-03-19 | |
Enamine | EN300-28304535-5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 5g |
$5056.0 | 2023-09-07 | ||
Enamine | EN300-28304535-1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 1g |
$1742.0 | 2023-09-07 | ||
Enamine | EN300-28304535-1.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid |
2680737-24-8 | 95.0% | 1.0g |
$1742.0 | 2025-03-19 |
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acidに関する追加情報
Research Brief on 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid (CAS: 2680737-24-8)
In recent years, the compound 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid (CAS: 2680737-24-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene backbone and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in various applications, including drug discovery, peptide synthesis, and material science. The unique structural features of this compound make it a valuable intermediate in the synthesis of complex bioactive molecules.
Recent studies have focused on the synthesis and optimization of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid, aiming to improve its yield and purity for industrial-scale production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also explored its reactivity and stability under various conditions, providing insights into its potential applications in medicinal chemistry.
One of the key findings from recent research is the role of this compound in the development of novel peptide-based therapeutics. The Fmoc group, a widely used protecting group in peptide synthesis, facilitates the stepwise assembly of amino acids, enabling the construction of complex peptides with high precision. The thiophene moiety, on the other hand, contributes to the compound's unique electronic properties, which can be leveraged in the design of bioactive molecules with enhanced binding affinity and selectivity.
In addition to its applications in peptide synthesis, 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid has been investigated for its potential use in the development of organic electronic materials. The conjugated system of the thiophene ring and the carboxylic acid functionality make it a promising candidate for use in organic semiconductors and photovoltaic devices. Recent studies have demonstrated its ability to form stable thin films with desirable electronic properties, opening new avenues for its application in flexible electronics and energy storage systems.
Despite these advancements, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability, and environmental impact need to be addressed to fully realize its potential in industrial and pharmaceutical settings. Future research directions may include the development of greener synthetic routes, the exploration of new derivatives with improved properties, and the investigation of its biological activity in preclinical models.
In conclusion, 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid represents a versatile and valuable compound in the fields of chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a subject of ongoing investigation, with the potential to contribute significantly to the development of new therapeutics and advanced materials. Continued research and innovation will be essential to unlock its full potential and address the remaining challenges in its utilization.
2680737-24-8 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid) 関連製品
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)
- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)
- 2228423-58-1(3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)
- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)
- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 146-04-3(1H-2-Benzopyran-1-one,8-hydroxy-4-(2-hydroxyacetyl)-)
- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)
- 17087-50-2(1-(2-Methoxyphenyl)ethanamine hydrochloride)



